3,4-Dimethylphenethylamine

Catalog No.
S752157
CAS No.
17283-14-6
M.F
C10H15N
M. Wt
149.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dimethylphenethylamine

CAS Number

17283-14-6

Product Name

3,4-Dimethylphenethylamine

IUPAC Name

2-(3,4-dimethylphenyl)ethanamine

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

InChI

InChI=1S/C10H15N/c1-8-3-4-10(5-6-11)7-9(8)2/h3-4,7H,5-6,11H2,1-2H3

InChI Key

IQXUVSNUSQIQCJ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)CCN)C

Canonical SMILES

CC1=C(C=C(C=C1)CCN)C

The exact mass of the compound 3,4-Dimethylphenethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,4-Dimethylphenethylamine (CAS 17283-14-6) is a specialized primary amine and positional isomer within the phenethylamine class, characterized by the presence of two methyl groups at the 3 and 4 positions of the aromatic ring [1]. Unlike its more common unsubstituted or methoxy-substituted counterparts, this compound offers a distinct combination of steric bulk and high lipophilicity without introducing additional hydrogen-bond acceptors [2]. In industrial and research procurement, it is primarily sought after as a rigid, metabolically stable precursor for the synthesis of complex neuro-active pharmaceuticals, allosteric modulators, and highly specific forensic analytical standards [3].

Substituting 3,4-dimethylphenethylamine with more readily available analogs, such as unsubstituted phenethylamine or 3,4-dimethoxyphenethylamine, fundamentally alters the physicochemical and metabolic profile of downstream products. If a buyer opts for the dimethoxy analog, the resulting derivatives will exhibit significantly lower lipophilicity and increased polar surface area, which can drastically reduce blood-brain barrier penetration in CNS drug development [1]. Conversely, using unsubstituted phenethylamine leaves the para-position exposed to rapid CYP450-mediated hydroxylation, leading to poor metabolic stability [2]. Furthermore, in the production of specific analytical reference materials like 2C-G, the 3,4-dimethyl substitution pattern is structurally non-negotiable; generic substitution will result in the synthesis of the wrong chemical standard, rendering forensic calibrations invalid [3].

Enhanced Lipophilicity for CNS-Targeted Drug Design

When designing neuro-active compounds, such as CB1 receptor allosteric modulators, passive permeability across the blood-brain barrier (BBB) is critical. 3,4-Dimethylphenethylamine provides a significantly higher lipophilicity (XLogP ~2.0) compared to its isosteric analog 3,4-dimethoxyphenethylamine (XLogP ~0.8) [1]. This allows chemists to maintain the steric bulk at the 3 and 4 positions of the phenyl ring while eliminating the hydrogen-bond acceptor properties of the methoxy oxygens, thereby driving higher passive membrane permeability in downstream active pharmaceutical ingredients.

Evidence DimensionCalculated Lipophilicity (XLogP)
Target Compound Data~2.0 (3,4-Dimethylphenethylamine)
Comparator Or Baseline~0.8 (3,4-Dimethoxyphenethylamine)
Quantified Difference+1.2 LogP units
ConditionsIn silico partition coefficient prediction (XLogP3 model)

Procuring the dimethyl analog instead of the dimethoxy analog is essential for synthesizing CNS-penetrant libraries where excessive polar surface area and hydrogen bonding would otherwise restrict brain exposure.

Cytochrome P450 Resistance via 4-Position Blocking

Unsubstituted phenethylamine derivatives are highly susceptible to rapid para-hydroxylation by hepatic Cytochrome P450 enzymes (particularly CYP2D6), leading to poor metabolic stability [1]. By utilizing 3,4-dimethylphenethylamine as a building block, the metabolically vulnerable 4-position is sterically and electronically blocked by a robust methyl group. This substitution strategy prevents para-hydroxylation, significantly extending the metabolic half-life of the resulting pharmaceutical derivatives compared to those synthesized from unsubstituted phenethylamine.

Evidence DimensionSusceptibility to CYP450 para-hydroxylation
Target Compound DataBlocked (via 4-methyl substitution)
Comparator Or BaselineHighly susceptible (Unsubstituted Phenethylamine)
Quantified DifferenceElimination of the primary para-hydroxylation metabolic pathway
ConditionsHepatic Phase I metabolism models

Buyers developing long-acting phenethylamine-derived therapeutics must select the 3,4-dimethyl precursor to engineer metabolic resistance into their final drug candidates.

Exclusive Precursor for 2C-G Certified Reference Materials

In forensic toxicology, the accurate identification of novel psychoactive substances requires high-purity certified reference materials (CRMs). 3,4-Dimethylphenethylamine is the obligate synthetic precursor for producing 2C-G (2,5-dimethoxy-3,4-dimethylphenethylamine) reference standards [1]. Attempting to substitute this with 4-methylphenethylamine or 3,4-dimethoxyphenethylamine would yield entirely different, non-isomeric products (such as 2C-D or 2C-C analogs) that cannot be used to calibrate GC-MS or LC-MS/MS instruments for 2C-G detection.

Evidence DimensionTarget Analyte Yield (2C-G)
Target Compound Data100% target match (yields true 2C-G standard)
Comparator Or Baseline0% target match (yields incorrect 2C-series analogs)
Quantified DifferenceAbsolute structural necessity
ConditionsElectrophilic aromatic substitution / methoxylation pathways

Analytical laboratories and CRM manufacturers must procure this exact compound to successfully synthesize and validate 2C-G forensic standards.

Synthesis of CNS-Penetrant Allosteric Modulators

Due to its high lipophilicity (XLogP ~2.0) and lack of hydrogen-bond acceptors, 3,4-dimethylphenethylamine is a highly effective precursor for synthesizing neuro-active compounds, such as CB1 receptor negative allosteric modulators, where maximizing passive blood-brain barrier permeability is a primary design requirement [1].

Development of Metabolically Stable Therapeutics

In medicinal chemistry programs aiming to overcome the short half-lives of phenethylamine derivatives, this compound is utilized to block Phase I para-hydroxylation. The 4-methyl group provides a robust metabolic shield, making it a superior building block compared to unsubstituted phenethylamine [2].

Production of Forensic Certified Reference Materials (CRMs)

For analytical laboratories and commercial standard manufacturers, 3,4-dimethylphenethylamine is the strictly required precursor for the synthesis of 2C-G (2,5-dimethoxy-3,4-dimethylphenethylamine). Its procurement is non-negotiable for creating the exact reference standards needed to calibrate LC-MS/MS and GC-MS equipment in forensic toxicology[3].

XLogP3

2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-(3,4-Dimethylphenyl)ethanamine

Dates

Last modified: 08-15-2023

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